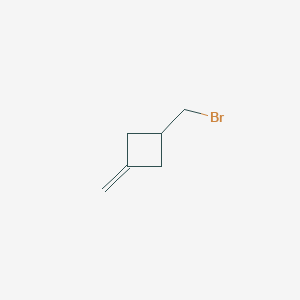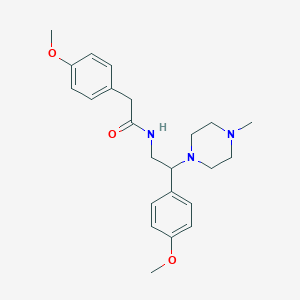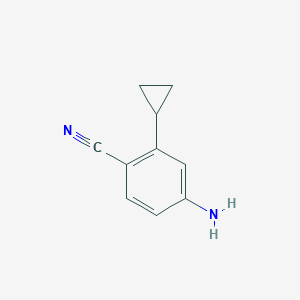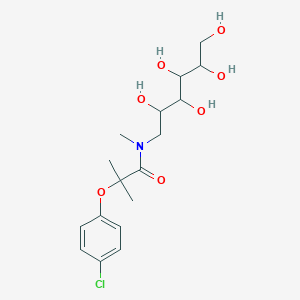
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide, also known as CDP-choline, is a synthetic compound that is widely used in scientific research. It is a choline-containing compound that has been shown to have a number of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is not fully understood. It is thought to work by increasing the synthesis of phosphatidylcholine, which is important for the structure and function of cell membranes. It may also have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide has a number of biochemical and physiological effects. It has been shown to increase the synthesis of phosphatidylcholine in the brain, which is important for the maintenance of cell membranes. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. In addition, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide has a number of advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively non-toxic, and has been shown to have few side effects in animal studies. However, there are also some limitations to its use. It can be expensive to synthesize, and its effects can be difficult to measure in vivo.
Orientations Futures
There are a number of future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide. One area of interest is its potential as a treatment for neurological disorders. It has been shown to have neuroprotective effects in animal studies, and is being studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke. Another area of interest is its effects on athletic performance. It has been shown to improve cognitive function and reaction time in athletes, and is being studied as a potential ergogenic aid. Finally, there is interest in developing new synthetic methods for 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is a choline-containing compound that has a number of scientific research applications. It is synthesized by the reaction of choline chloride with cytidine-5'-monophosphate, and has been shown to have neuroprotective effects and to increase the synthesis of phosphatidylcholine in the brain. It has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide, including its potential as a treatment for neurological disorders, its effects on athletic performance, and the development of new synthetic methods.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is synthesized by the reaction of choline chloride with cytidine-5'-monophosphate (CMP). The reaction is catalyzed by the enzyme choline kinase, which is found in the liver and other tissues. The resulting product, 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide, is then purified by chromatography and other methods.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide has a number of scientific research applications. It is used as a precursor for the synthesis of phosphatidylcholine, which is a major component of cell membranes. It has also been shown to have neuroprotective effects, and is being studied as a potential treatment for a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO7/c1-17(2,26-11-6-4-10(18)5-7-11)16(25)19(3)8-12(21)14(23)15(24)13(22)9-20/h4-7,12-15,20-24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQMAXMPMGBXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B2721091.png)
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)
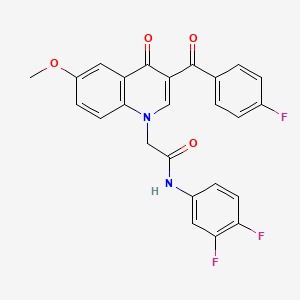
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)
![5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2721098.png)
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)

